(S)-ROSCOVITINE
Overview
Description
(S)-Seliciclib, also known as R-roscovitine, is a small molecule cyclin-dependent kinase (CDK) inhibitor. It is a synthetic compound that has shown potential in the treatment of various cancers and other diseases by inhibiting the activity of CDKs, which are crucial for cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Seliciclib is synthesized through a multi-step process involving the condensation of 2,6-diaminopurine with a ketone, followed by cyclization and subsequent functional group modifications. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2,6-diaminopurine with a ketone under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the core structure of (S)-Seliciclib.
Functional Group Modifications: The final steps involve various functional group modifications to introduce the desired substituents and achieve the final product.
Industrial Production Methods: The industrial production of (S)-Seliciclib follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Seliciclib undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
(S)-Seliciclib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of CDKs and their role in cell cycle regulation.
Biology: Researchers use (S)-Seliciclib to investigate the mechanisms of cell cycle control and apoptosis.
Medicine: It has shown potential in the treatment of various cancers, including breast cancer, lung cancer, and leukemia, by inducing cell cycle arrest and apoptosis in cancer cells.
Industry: (S)-Seliciclib is used in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
(S)-Seliciclib exerts its effects by inhibiting the activity of CDKs, which are enzymes that play a crucial role in regulating the cell cycle. By binding to the ATP-binding site of CDKs, (S)-Seliciclib prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The molecular targets of (S)-Seliciclib include CDK2, CDK7, and CDK9, which are involved in the regulation of the G1/S and G2/M phases of the cell cycle.
Comparison with Similar Compounds
Flavopiridol: Another CDK inhibitor with a broader spectrum of activity.
Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Similar to Palbociclib, it selectively inhibits CDK4/6 and is used in cancer therapy.
Uniqueness of (S)-Seliciclib: (S)-Seliciclib is unique in its ability to inhibit multiple CDKs, making it a versatile tool for studying cell cycle regulation and a promising candidate for cancer therapy. Its broad spectrum of activity distinguishes it from more selective CDK inhibitors like Palbociclib and Ribociclib.
Properties
IUPAC Name |
(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133475 | |
Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-45-5 | |
Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186692-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seliciclib, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELICICLIB, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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